molecular formula C9H4F3NS B094229 Benzothiazole, 2-(trifluoroethenyl)-(9CI) CAS No. 18101-08-1

Benzothiazole, 2-(trifluoroethenyl)-(9CI)

Cat. No.: B094229
CAS No.: 18101-08-1
M. Wt: 215.2 g/mol
InChI Key: GWHRHXMUJPVWNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzothiazole, 2-(trifluoroethenyl)-(9CI) is a heterocyclic compound that features a benzothiazole ring substituted with a trifluorovinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzothiazole, 2-(trifluoroethenyl)-(9CI) typically involves the reaction of benzothiazole derivatives with trifluorovinyl-containing reagents. One common method is the cyclization of 2-aminothiophenol with trifluorovinyl ketones under acidic conditions . Another approach involves the use of trifluorovinyl halides in the presence of a base to facilitate the substitution reaction .

Industrial Production Methods: Industrial production of Benzothiazole, 2-(trifluoroethenyl)-(9CI) may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: Benzothiazole, 2-(trifluoroethenyl)-(9CI) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism by which Benzothiazole, 2-(trifluoroethenyl)-(9CI) exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit enzymes or interact with cellular receptors, leading to therapeutic effects. The trifluorovinyl group can enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

  • 2-Aminobenzothiazole
  • 2-Mercaptobenzothiazole
  • 2-(2-Furyl)benzothiazole

Comparison: Benzothiazole, 2-(trifluoroethenyl)-(9CI) is unique due to the presence of the trifluorovinyl group, which imparts distinct chemical and physical properties. Compared to 2-aminobenzothiazole and 2-mercaptobenzothiazole, it exhibits enhanced stability and reactivity. The trifluorovinyl group also contributes to its unique optical properties, making it suitable for applications as a fluorescent probe .

Properties

CAS No.

18101-08-1

Molecular Formula

C9H4F3NS

Molecular Weight

215.2 g/mol

IUPAC Name

2-(1,2,2-trifluoroethenyl)-1,3-benzothiazole

InChI

InChI=1S/C9H4F3NS/c10-7(8(11)12)9-13-5-3-1-2-4-6(5)14-9/h1-4H

InChI Key

GWHRHXMUJPVWNQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)C(=C(F)F)F

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=C(F)F)F

Synonyms

Benzothiazole, 2-(trifluoroethenyl)- (9CI)

Origin of Product

United States

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